molecular formula C18H18ClN3O B12903657 Hexahydro-2-(3-chlorophenyl)-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one CAS No. 91532-92-2

Hexahydro-2-(3-chlorophenyl)-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one

Cat. No.: B12903657
CAS No.: 91532-92-2
M. Wt: 327.8 g/mol
InChI Key: HFMZMICYUXWTRF-UHFFFAOYSA-N
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Description

Hexahydro-2-(3-chlorophenyl)-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-2-(3-chlorophenyl)-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one typically involves multi-step organic reactions. Common starting materials include 3-chlorobenzaldehyde and phenylhydrazine, which undergo condensation reactions to form the imidazo[1,5-a]pyrazine core. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2-(3-chlorophenyl)-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Hexahydro-2-(3-chlorophenyl)-7-phenylimidazo[1,5-a]pyridine-3(2H)-one
  • Hexahydro-2-(3-chlorophenyl)-7-phenylimidazo[1,5-a]pyrazine-3(2H)-thione

Uniqueness

Hexahydro-2-(3-chlorophenyl)-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one is unique due to its specific structural features, such as the presence of both chlorophenyl and phenyl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

91532-92-2

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-7-phenyl-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-3-one

InChI

InChI=1S/C18H18ClN3O/c19-14-5-4-8-16(11-14)22-13-17-12-20(9-10-21(17)18(22)23)15-6-2-1-3-7-15/h1-8,11,17H,9-10,12-13H2

InChI Key

HFMZMICYUXWTRF-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1C3=CC=CC=C3)CN(C2=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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